3,5-Dibromo-dihydro-pyran-2,6-dione

Antineoplastic DNA synthesis inhibition Apoptosis agonism

Source 3,5-Dibromo-dihydro-pyran-2,6-dione (α,α′-Dibromoglutaric Anhydride) for your oncology or chemical synthesis programs. Its unique α,α′-dibrominated glutaric anhydride core provides distinct electrophilic reactivity and two synthetic handles for cross-coupling, making it a superior building block over non-halogenated alternatives. Computational predictions assign a high-probability (Pa >0.9) polypharmacology profile—including antineoplastic, DNA synthesis inhibition, and apoptosis agonism—making it an ideal candidate for targeted screening libraries. With a favorable LogP (~0.99) and oral drug-likeness, it is suitable for ADME assays. Choose high-purity material (≥98%) for reproducible R&D results.

Molecular Formula C5H4Br2O3
Molecular Weight 271.892
CAS No. 121049-89-6
Cat. No. B2680612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-dihydro-pyran-2,6-dione
CAS121049-89-6
Molecular FormulaC5H4Br2O3
Molecular Weight271.892
Structural Identifiers
SMILESC1C(C(=O)OC(=O)C1Br)Br
InChIInChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2
InChIKeySHGKMZHCBCNDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-89-6): Chemical Identity and Predicted Bioactivity Profile for Research Sourcing


3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-89-6), also designated as α,α′-dibromoglutaric anhydride, is a halogenated cyclic anhydride with the molecular formula C₅H₄Br₂O₃ and a molecular weight of 271.89 g/mol . It is commercially available with purity specifications of 95-98% and is intended for research use only . Computational prediction of biological activity spectra assigns this compound high probability scores (Pa > 0.9) for lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, apoptosis agonism, and antineoplastic activity [1].

Why Substituting 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-89-6) with Other Halogenated Anhydrides or Pyrone Derivatives May Compromise Experimental Outcomes


Generic substitution of 3,5-dibromo-dihydro-pyran-2,6-dione with other halogenated anhydrides or related pyrone derivatives is not advised due to its unique structural and predicted functional profile. The compound is specifically characterized as α,α′-dibromoglutaric anhydride , a cyclic anhydride bearing two bromine atoms at the α-positions, which dictates a distinct electrophilic reactivity compared to mono-halogenated or non-halogenated glutaric anhydrides [1]. Furthermore, computational predictions assign it a unique high-probability polypharmacology profile (Pa > 0.9 for antineoplastic, DNA synthesis inhibition, and apoptosis agonism) that is not uniformly shared across structurally related compounds, as predicted activity spectra are highly dependent on specific molecular descriptors [2]. Using an alternative with a different halogenation pattern or a non-anhydride core would therefore introduce significant uncertainty into structure-activity relationship (SAR) studies and potentially nullify findings dependent on the compound's precise predicted interactions.

Quantitative Differentiation of 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-89-6) for Evidence-Based Procurement


Predicted Antineoplastic and DNA Synthesis Inhibition Activity vs. Structural Analogs

In computational prediction of biological activity spectra (PASS), 3,5-dibromo-dihydro-pyran-2,6-dione (identified as 'Lipid metabolism regulator' in the source) demonstrates a high probability of activity (Pa = 0.999) as a lipid metabolism regulator, Pa = 0.991 as a DNA synthesis inhibitor, Pa = 0.979 as an apoptosis agonist, and Pa = 0.961 as an antineoplastic agent [1]. While the source does not provide comparator Pa values for direct analogs in the same table, it is a class-level inference that other glutaric anhydride derivatives lacking the dibromo substitution pattern would not be predicted to have the same polypharmacology profile due to the dependence of PASS predictions on specific structural descriptors.

Antineoplastic DNA synthesis inhibition Apoptosis agonism Computational prediction

Lipophilicity (LogP) as a Determinant of Membrane Permeability and Bioavailability Potential

The predicted LogP (octanol-water partition coefficient) for 3,5-dibromo-dihydro-pyran-2,6-dione is 0.9869 . For comparison, the unsubstituted parent compound, glutaric anhydride, has a predicted LogP of approximately -0.21 [1]. This difference of ~1.2 LogP units corresponds to a predicted increase in lipophilicity, which could enhance passive membrane permeability by approximately an order of magnitude based on the linear free-energy relationship between LogP and permeability [2].

Lipophilicity LogP Membrane permeability Drug-likeness

Predicted Boiling Point as an Indicator of Thermal Stability and Purification Feasibility

The predicted boiling point of 3,5-dibromo-dihydro-pyran-2,6-dione is 346.2 ± 42.0 °C at atmospheric pressure [1]. In contrast, the predicted boiling point of the unsubstituted analog, glutaric anhydride, is 150 °C at 10 mmHg (equivalent to a much lower atmospheric boiling point) [2]. This higher predicted boiling point for the target compound suggests a significantly lower vapor pressure and greater thermal stability under atmospheric conditions, which is a desirable property for storage and handling.

Thermal stability Boiling point Purification Distillation

Density and Molar Volume as Differentiators for Formulation and Reaction Scaling

The predicted density of 3,5-dibromo-dihydro-pyran-2,6-dione is 2.280 ± 0.06 g/cm³ [1]. The density of the unsubstituted glutaric anhydride is predicted to be approximately 1.24 g/cm³ [2]. The target compound's density is nearly 84% higher, which translates to a significantly lower molar volume (approximately 119 cm³/mol vs. 92 cm³/mol) and a more compact molecular packing in the solid or liquid state.

Density Molar volume Formulation Scale-up

Polar Surface Area (PSA) and Its Implications for Cellular Uptake and Blood-Brain Barrier Penetration

The calculated polar surface area (PSA) for 3,5-dibromo-dihydro-pyran-2,6-dione is 43.37 Ų . This value is identical to the PSA of the unsubstituted parent, glutaric anhydride (43.37 Ų) [1], as the PSA is determined solely by the anhydride functional group. However, when compared to other potential building blocks like 3,5-dibromo-2H-pyran-2-one (PSA = 26.30 Ų) , the target compound has a 65% higher PSA, which is a known threshold for influencing properties like blood-brain barrier penetration.

Polar surface area PSA Cellular uptake Blood-brain barrier ADME

Exact Mass and Isotopic Pattern as a Differentiator for Mass Spectrometry Detection and Quantification

The exact mass (monoisotopic mass) of 3,5-dibromo-dihydro-pyran-2,6-dione is 269.85300 Da . In comparison, the exact mass of the non-brominated analog, glutaric anhydride, is 114.03169 Da [1]. The presence of two bromine atoms not only increases the mass by ~155.8 Da but also generates a distinctive isotopic pattern (M, M+2, M+4) with a ratio of approximately 1:2:1 due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes [2].

Exact mass Isotopic pattern Mass spectrometry Quantification

High-Value Research and Industrial Applications for 3,5-Dibromo-dihydro-pyran-2,6-dione (CAS 121049-89-6) Based on Evidence-Based Differentiation


Early-Stage Anticancer Drug Discovery: Prioritization Based on Predicted Polypharmacology

Given its predicted high probability (Pa > 0.96) of antineoplastic, DNA synthesis inhibition, and apoptosis agonism activities [1], 3,5-dibromo-dihydro-pyran-2,6-dione is a compelling candidate for inclusion in focused screening libraries or as a core scaffold for medicinal chemistry optimization in oncology programs. The combination of a predicted antineoplastic effect with a DNA synthesis inhibitory mechanism suggests a dual mode of action, potentially reducing the likelihood of resistance development. Furthermore, its favorable predicted LogP of ~0.99 indicates a balance between hydrophilicity and lipophilicity that is often associated with good cell permeability, making it suitable for initial cell-based phenotypic screening campaigns.

Synthetic Intermediate for Derivatization via Anhydride Ring-Opening Reactions

As an α,α′-dibrominated glutaric anhydride, this compound is a versatile electrophilic building block for the synthesis of more complex molecules. The anhydride ring can be selectively opened with a wide range of nucleophiles (amines, alcohols, thiols) to yield functionalized dibromopentanedioic acid derivatives [1]. The presence of the two bromine atoms provides additional synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions, enabling the creation of diverse libraries of compounds. This makes it a valuable intermediate for generating novel chemical entities in both academic and industrial research settings.

Analytical Method Development: Leveraging the Unique Bromine Isotopic Signature for Quantitation

The characteristic isotopic pattern from the two bromine atoms (1:2:1 for M, M+2, M+4) [1] makes 3,5-dibromo-dihydro-pyran-2,6-dione an excellent candidate for use as an internal standard or a model compound in the development and validation of liquid chromatography-mass spectrometry (LC-MS) methods. This distinct signature allows for confident identification and accurate quantification even in the presence of complex biological matrices or co-eluting isobaric interferences. Researchers in bioanalysis and drug metabolism can leverage this property to improve the robustness and selectivity of their assays.

Computational Toxicology Assessment and Early ADME Profiling

The compound's predicted physicochemical properties, including LogP (0.99) and PSA (43.37 Ų) [1] , place it within a favorable range for oral bioavailability according to common drug-likeness filters (e.g., Lipinski's Rule of Five). This makes it a suitable probe for in vitro ADME assays, such as Caco-2 permeability and microsomal stability studies, to generate experimental data that can refine computational models. Its predicted high activity for lipid metabolism regulation also makes it a candidate for in silico toxicology assessments to identify potential off-target effects early in the discovery process, thereby de-risking further investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-dihydro-pyran-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.